Boc-L-3-Aminomethylphe(Fmoc)
Description
Boc-L-3-Aminomethylphe(Fmoc) is a derivative of amino acids that plays a crucial role in the synthesis of neoglycopeptides and peptide nucleic acid (PNA) oligomers. The compound is characterized by the presence of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) protecting groups, which are commonly used in solid-phase peptide synthesis due to their stability and ease of removal under mild conditions .
Synthesis Analysis
The synthesis of Boc-L-3-Aminomethylphe(Fmoc) and related derivatives has been achieved through various routes. For instance, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was synthesized from Boc-Ser-OH with an overall yield greater than 40% . Similarly, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was produced from l-homoserine with a 35% overall yield . These synthetic routes are significant as they provide access to amino acids with N-alkylaminooxy side chains, which are essential for the rapid synthesis of neoglycopeptides and PNA oligomers .
Molecular Structure Analysis
The molecular structure of Boc-L-3-Aminomethylphe(Fmoc) derivatives is characterized by the presence of the Fmoc group, which protects the amino function, and the Boc group, which protects other reactive sites such as the hydroxyl or amine groups. These protecting groups are strategically placed to allow for the selective deprotection and subsequent coupling reactions required in peptide synthesis .
Chemical Reactions Analysis
The chemical reactivity of Boc-L-3-Aminomethylphe(Fmoc) derivatives is tailored for specific applications in peptide synthesis. For example, the chemoselective reaction of reducing sugars with peptides containing these amino acids yields glycoconjugates that mimic O-linked glycopeptides . Additionally, the Fmoc/bis-N-Boc-protected monomers have been successfully used in the Fmoc-mediated solid-phase peptide synthesis of mixed sequence PNA oligomers, demonstrating their versatility in synthesizing complex biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-L-3-Aminomethylphe(Fmoc) derivatives are influenced by the protecting groups. These groups render the amino acids stable and suitable for storage as hydrochloride salts, which is advantageous for the synthesis and handling of sensitive peptide and PNA structures. The stability of these compounds under various conditions facilitates their use in solid-phase synthesis, where they can be incorporated into peptides and PNAs without premature deprotection or degradation .
Scientific Research Applications
Application in Peptide Synthesis
- Summary of the Application : “Boc-L-3-Aminomethylphe(Fmoc)” is used as a building block in the synthesis of peptides . Peptides are biomolecules that have several biological activities, making them important in the environment in which they operate . Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc .
- Methods of Application or Experimental Procedures : The synthesis of peptides using “Boc-L-3-Aminomethylphe(Fmoc)” involves Solid Phase Peptide Synthesis (SPPS) . In this process, the peptide chain is assembled step by step, adding one amino acid at a time. The amino acids are protected by groups like Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to prevent unwanted reactions. After the chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
- Results or Outcomes : The result of this process is the desired peptide, which can be used for various studies such as biological tests, NMR structure determination, and interaction studies . The exact outcomes depend on the specific peptide being synthesized and its intended use.
Application in Synthesis of Cationic Amino Acid Building Blocks
- Summary of the Application : “Boc-L-3-Aminomethylphe(Fmoc)” can be used in the synthesis of cationic amino acid building blocks . These building blocks are important in the creation of bioactive compounds, including peptides .
- Methods of Application or Experimental Procedures : The synthesis involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation . This process allows for the creation of di- or polycationic amino acid building blocks in gram-scale amounts .
- Results or Outcomes : The result of this process is the desired di- or polycationic amino acid building blocks . These building blocks can then be used in further synthesis processes, such as the creation of peptides .
Application in Synthesis of Highly Functionalized Spiroligomers
- Summary of the Application : “Boc-L-3-Aminomethylphe(Fmoc)” can be used in the synthesis of highly functionalized spiroligomers . Spiroligomers are a class of peptidomimetics, compounds that mimic the structure or function of peptides .
- Methods of Application or Experimental Procedures : The synthesis involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation . This process allows for the creation of spiroligomers in a controlled and efficient manner .
- Results or Outcomes : The result of this process is the desired spiroligomers . These spiroligomers can then be used in further synthesis processes, such as the creation of bioactive compounds .
properties
IUPAC Name |
(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJXXHNINCPZ-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113898 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-3-Aminomethylphe(Fmoc) | |
CAS RN |
959573-13-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959573-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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